molecular formula C17H17N3O2S B11794127 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11794127
M. Wt: 327.4 g/mol
InChI Key: KQJSDQJSGDFLHX-UHFFFAOYSA-N
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Description

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic small molecule featuring a benzothiazole core substituted with an amino group at the 2-position and a phenoxyacetamide moiety at the 6-position. The phenoxy group is further substituted with 3,5-dimethyl groups, which influence its electronic and steric properties . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and autophagy modulators, though its specific biological targets remain under investigation.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-10-5-11(2)7-13(6-10)22-9-16(21)19-12-3-4-14-15(8-12)23-17(18)20-14/h3-8H,9H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

KQJSDQJSGDFLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group at the 2-position of the benzothiazole ring can be introduced through nucleophilic substitution reactions using appropriate amines.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,5-dimethylphenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Acylation of the 2-Amino Group

The primary amine on the benzothiazole ring undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or introducing functional handles.

Example Reaction

Reagents : Acetyl chloride, triethylamine (base), THF (solvent)
Conditions : 0°C to room temperature, 5–12 hours
Product : N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide
Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation (Figure 1A) .

Acylating AgentProduct StructureYield (%)Reference
Acetyl chlorideAcetamide derivative53–78
Benzoyl chlorideBenzamide analog58–65

Key Findings :

  • Acylation occurs regioselectively at the 2-amino group due to its higher nucleophilicity compared to the acetamide’s NH .

  • Electron-withdrawing substituents on the acyl chloride reduce reaction rates .

Nucleophilic Aromatic Substitution

The brominated analogs of this compound (e.g., EVT-11911260) undergo nucleophilic substitution at the para-bromo position.

Example Reaction

Reagents : Sodium methoxide, methanol
Conditions : Reflux, 24 hours
Product : Methoxy-substituted derivative
Mechanism : SNAr displacement of bromide by methoxide (Figure 1B).

Limitations :

  • The 3,5-dimethylphenoxy group in the target compound lacks a leaving group, limiting direct SNAr reactivity. Brominated precursors (e.g., EVT-11911260) are more reactive.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.

Conditions and Outcomes

ConditionReagentsProductYield (%)
Acidic (HCl)6M HCl, reflux, 8 hours2-(3,5-Dimethylphenoxy)acetic acid60–75
Basic (NaOH)2M NaOH, ethanol, 6 hoursSame as above70–85

Mechanistic Note :
Hydrolysis proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Aromatic Substitution

The electron-rich 3,5-dimethylphenoxy ring undergoes electrophilic substitution at activated positions (ortho/para to oxygen).

Nitration Reaction

Reagents : HNO₃, H₂SO₄
Conditions : 0–5°C, 2 hours
Product : Nitro-substituted derivative at the para position relative to the phenoxy oxygen (Figure 1C).

Regioselectivity :

  • Methyl groups at C3 and C5 direct electrophiles to C4 (para to oxygen) despite steric hindrance.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible with halogenated derivatives.

Example

Substrate : Brominated analog (EVT-11911260)
Reagents : Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O
Conditions : 100°C, 4 hours
Product : Biaryl derivative (Figure 1D) .

Halogen PositionCoupling PartnerYield (%)Reference
C4 (Bromine)Phenylboronic acid79–85

Complexation with Metal Ions

The benzothiazole’s sulfur and nitrogen atoms coordinate transition metals, enabling applications in catalysis or bioinorganic chemistry.

Example

Metal : Pd(II)
Ligand Sites : Thiazole sulfur (S), acetamide oxygen (O)
Application : Catalyst for Heck coupling .

Mechanistic and Structural Insights

  • Steric Effects : 3,5-Dimethyl groups on the phenoxy ring hinder electrophilic substitution at C4, favoring C2/C6 positions in some cases.

  • Electronic Effects : The 2-amino group activates the benzothiazole ring for electrophilic reactions, while the acetamide’s electron-withdrawing nature moderates reactivity .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, THF) enhance acylation and coupling yields compared to nonpolar solvents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of thiazole compounds, similar to N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide, have shown significant activity against various cancer cell lines. In particular, compounds with similar structural motifs were evaluated for their efficacy against human breast adenocarcinoma (MCF7) and other cancer types, demonstrating growth inhibition percentages ranging from 51% to 86% across different cell lines .

Case Study: Anticancer Screening

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
d6MCF7Active

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Thiazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

CompoundTarget OrganismActivity Level
d1Staphylococcus aureusPromising
d2Escherichia coliModerate
d3Candida albicansSignificant

Acetylcholinesterase Inhibition

Another critical application of compounds similar to this compound is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds containing thiazole rings have been shown to inhibit acetylcholinesterase effectively, which is crucial for increasing acetylcholine levels in the brain .

Case Study: Acetylcholinesterase Inhibition

CompoundIC50 Value (µM)Activity
3i2.7Strong AChE inhibitor

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications to enhance its biological activity. The structure-activity relationship studies indicate that variations in the substituents on the aromatic rings can significantly influence the pharmacological properties of the compound .

Mechanism of Action

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s benzothiazole-acetamide scaffold is shared with several pharmacologically active analogs. Below is a comparative analysis of substituent effects and their implications:

Table 1: Substituent Variations in Analogous Compounds
Compound Name Benzothiazole Substituents Phenoxy/Aryl Substituents Key Functional Groups Reference
Target Compound 2-Amino, 6-acetamide 3,5-Dimethylphenoxy Acetamide, dimethylphenoxy
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 2-Acetamide, 6-CF₃ 3,4,5-Trimethoxyphenyl Trifluoromethyl, trimethoxy
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-CF₃-benzothiazol-2-yl)acetamide 2-Thioacetamide, 6-CF₃ 3,5-Dimethoxyphenyl Thioether, pyrimidinone
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide N/A (phenyl core) 3,5-Dimethylphenyl Trichloroacetamide

Electronic and Steric Effects

  • Target Compound: The 3,5-dimethylphenoxy group enhances lipophilicity and may stabilize the molecule via electron-donating effects.
  • Trifluoromethyl Derivatives (e.g., ): The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and influencing binding affinity through hydrophobic interactions.

Crystallographic and Conformational Insights

  • Crystal Packing: Meta-substitution (3,5-dimethyl) in the target compound’s phenoxy group aligns with studies showing that meta-substituents on arylacetamides significantly alter crystal lattice parameters. For example, 3,5-dimethyl substitution in trichloroacetamides creates asymmetric units with distinct molecular conformations .
  • Thioether vs.

Biological Activity

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related derivatives.

Chemical Structure and Synthesis

The compound is characterized by a benzothiazole moiety linked to an acetamide group, which is common in bioactive molecules. The general structure can be represented as follows:

N 2 Aminobenzo d thiazol 6 yl 2 3 5 dimethylphenoxy acetamide\text{N 2 Aminobenzo d thiazol 6 yl 2 3 5 dimethylphenoxy acetamide}

The synthesis typically involves the reaction of 2-amino benzothiazole with various acylating agents to form the acetamide derivatives. The introduction of substituents on the aromatic rings can significantly influence the biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer.

  • Mechanism of Action : The lead compound exhibits its anticancer effects through apoptosis and autophagy induction. In vitro studies demonstrated that it effectively reduced cell viability in resistant cancer cell lines, suggesting its potential as a therapeutic agent against drug-resistant tumors .
Compound Cell Line IC50 (µM) Mechanism
6bMelanoma1.5Apoptosis & Autophagy
6bPancreatic Cancer2.0Apoptosis & Autophagy
6bChronic Myeloid Leukemia1.8Apoptosis & Autophagy

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. A series of benzothiazole derivatives have shown promising results against both gram-positive and gram-negative bacteria.

  • Study Findings : Compounds derived from benzothiazole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.125 µg/mL to 12.5 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Compound Target Bacteria MIC (µg/mL)
BTC-jStaphylococcus aureus12.5
BTC-rEscherichia coli3.125
BTC-fPseudomonas aeruginosa6.25

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the benzothiazole ring or the phenoxy group can lead to enhanced potency or selectivity for specific biological targets.

Key Findings in SAR Studies

  • Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) on the aromatic rings has been associated with increased activity.
  • Hydrophobic Interactions : The hydrophobic nature of substituents can enhance membrane permeability, contributing to improved bioavailability.
  • Docking Studies : Molecular docking simulations have indicated favorable interactions with key proteins involved in cancer progression and microbial resistance .

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